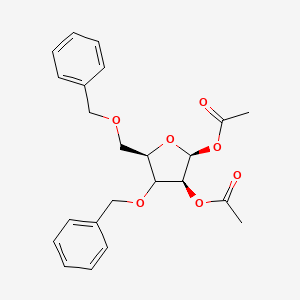

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose

CAS No.:

Cat. No.: VC16643432

Molecular Formula: C23H26O7

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H26O7 |

|---|---|

| Molecular Weight | 414.4 g/mol |

| IUPAC Name | [(2S,3S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate |

| Standard InChI | InChI=1S/C23H26O7/c1-16(24)28-22-21(27-14-19-11-7-4-8-12-19)20(30-23(22)29-17(2)25)15-26-13-18-9-5-3-6-10-18/h3-12,20-23H,13-15H2,1-2H3/t20-,21?,22+,23-/m1/s1 |

| Standard InChI Key | QQEKCYXHFJIXJS-FJPMACBPSA-N |

| Isomeric SMILES | CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC(=O)C |

| Canonical SMILES | CC(=O)OC1C(C(OC1OC(=O)C)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition and Configuration

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose (molecular formula: C₂₃H₂₆O₇, molecular weight: 414.4 g/mol) is a furanose-ring carbohydrate derivative derived from D-xylose. The compound features acetyl groups at the 1- and 2-positions and benzyl ethers at the 3- and 5-positions, which stabilize the furanose ring and direct subsequent chemical modifications. Its IUPAC name, [(2R,3S,4R)-4,5-diacetyloxy-3-benzyloxyoxolan-2-yl]methyl benzyl ether, reflects the stereochemistry at positions 2, 3, and 4, which are critical for its interactions in biological systems.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₆O₇ |

| Molecular Weight | 414.4 g/mol |

| IUPAC Name | [(2R,3S,4R)-4,5-diacetyloxy-3-benzyloxyoxolan-2-yl]methyl benzyl ether |

| Protection Groups | Acetyl (1,2), Benzyl (3,5) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The benzyl groups confer lipophilicity, enhancing solubility in organic solvents, while the acetyl groups act as temporary protections that can be selectively removed under mild conditions.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1,2-di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose involves a multi-step protection-deprotection strategy starting from D-xylofuranose:

-

Benzylation: The 3- and 5-hydroxyl groups are benzylated using benzyl chloride in the presence of a base (e.g., pyridine or NaH) to form 3,5-di-O-benzyl-D-xylofuranose.

-

Acetylation: The remaining 1- and 2-hydroxyl groups are acetylated with acetic anhydride under catalytic conditions (e.g., DMAP or H₂SO₄).

-

Purification: The crude product is purified via column chromatography or crystallization, with yields typically exceeding 70%.

Key Reaction:

Reactivity and Functionalization

The acetyl groups at positions 1 and 2 are susceptible to hydrolysis under acidic or basic conditions, enabling selective deprotection for further functionalization. For instance:

-

Glycosylation: The anomeric acetyl group (position 1) can be replaced with nucleophiles (e.g., heterocyclic bases) to form xylofuranosyl nucleosides.

-

Oxidation: The 2-hydroxyl group, after deacetylation, can be oxidized to a ketone for introducing electrophilic sites.

Biological Applications and Research Findings

Antiviral Activity

1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose is a precursor for synthesizing xylofuranosyl nucleoside analogs, which inhibit viral polymerases. For example:

-

Herpes Simplex Virus (HSV): Derivatives incorporating adenine or guanine bases have shown 50% inhibitory concentrations (IC₅₀) in the low micromolar range against HSV-1.

-

HIV: Modified nucleosides derived from this compound disrupt reverse transcriptase activity, though efficacy remains under investigation.

Comparative Analysis with Related Compounds

1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose

Unlike the benzyl-protected compound, the benzoyl analog (C₂₃H₂₂O₉, molecular weight: 442.4 g/mol) features ester groups at positions 3 and 5. This difference impacts reactivity:

-

Stability: Benzoyl esters are more prone to hydrolysis than benzyl ethers, limiting their utility in prolonged reactions.

-

Biological Activity: Benzoyl derivatives exhibit stronger antiviral effects but higher cytotoxicity, reducing their therapeutic index.

Table 2: Comparison of Key Features

| Property | 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose | 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose |

|---|---|---|

| Protection Groups | Benzyl (ether) | Benzoyl (ester) |

| Molecular Weight | 414.4 g/mol | 442.4 g/mol |

| Hydrolysis Resistance | High | Moderate |

| Cytotoxicity (IC₅₀) | >100 µM | ~20 µM |

Future Directions and Research Opportunities

Optimization of Synthetic Protocols

Current methods rely on stoichiometric reagents, which generate substantial waste. Transitioning to catalytic benzylation (e.g., using phase-transfer catalysts) could improve sustainability.

Targeted Drug Delivery Systems

Functionalizing the benzyl groups with ligands (e.g., folate or peptides) may enhance tumor-specific uptake of derived therapeutics.

Broad-Spectrum Antiviral Development

Combining this compound with novel heterocyclic bases (e.g., remdesivir analogs) could yield inhibitors effective against RNA viruses like SARS-CoV-2.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume